1,4-Naphthalenedione, 2-bromo-3-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-bromo-3-butyl- is a derivative of naphthalenedione, a compound known for its diverse applications in various fields. This compound is characterized by the presence of a bromine atom and a butyl group attached to the naphthalenedione core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-butyl- typically involves the bromination of 1,4-naphthoquinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the process is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Naphthalenedione, 2-bromo-3-butyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in modulating immune responses and reducing inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-butyl- involves its interaction with cellular targets, particularly immune cells. The compound promotes the expansion of CD8+ T cells and inhibits the development of Th1 and Th17 cells, leading to reduced inflammation and autoimmune responses . The molecular pathways involved include modulation of cytokine production and inhibition of specific signaling pathways that drive immune cell activation .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Hydroxy-1,4-Naphthoquinone: Another derivative with significant biological and chemical properties.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-butyl- is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and biological activity compared to other naphthoquinone derivatives .
Properties
CAS No. |
104582-15-2 |
---|---|
Molecular Formula |
C14H13BrO2 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
2-bromo-3-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13BrO2/c1-2-3-6-11-12(15)14(17)10-8-5-4-7-9(10)13(11)16/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
DMSXSLJQVPSBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.